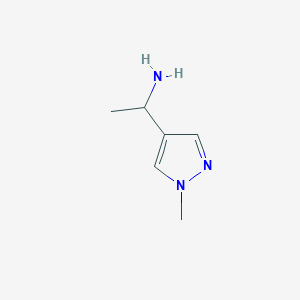

1-(1-methyl-1H-pyrazol-4-yl)ethanamine

Description

The exact mass of the compound 1-(1-methyl-1H-pyrazol-4-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(1-methyl-1H-pyrazol-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-1H-pyrazol-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)6-3-8-9(2)4-6/h3-5H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPVVJYELYMMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629684 | |

| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911788-33-5 | |

| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic pathway to 1-(1-methyl-1H-pyrazol-4-yl)ethanamine, a valuable chiral building block in contemporary drug discovery and development. The narrative is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations that inform the synthesis. The core of this guide focuses on a two-stage process: the initial formation of the key intermediate, 1-(1-methyl-1H-pyrazol-4-yl)ethanone, followed by its conversion to the target primary amine via reductive amination. We will explore the mechanistic nuances of each transformation, present detailed, field-proven protocols, and outline the necessary analytical techniques for structural verification and purity assessment. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical and scientifically grounded approach to the synthesis of this important molecular scaffold.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine is most logically approached by disconnecting the carbon-nitrogen bond of the primary amine. This retrosynthetic step immediately identifies a reductive amination pathway as the key transformation, pointing to 1-(1-methyl-1H-pyrazol-4-yl)ethanone as the direct precursor. This ketone intermediate, in turn, can be disconnected at the C-C bond between the pyrazole ring and the acetyl group, suggesting an acylation of a 1-methylpyrazole core. This two-step strategy is advantageous due to the commercial availability of the precursors and the high efficiency of the chosen reaction classes.

Caption: Key steps in the Friedel-Crafts acylation of 1-methylpyrazole.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the acylation of N-substituted pyrazoles. [1][2] Materials:

-

1-Methylpyrazole (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M aq.)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Catalyst Suspension: Carefully add anhydrous aluminum chloride to the cold DCM with stirring. Note: AlCl₃ reacts exothermically with moisture. Ensure all glassware is dry.

-

Acylium Ion Formation: Add acetyl chloride dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.

-

Substrate Addition: Add 1-methylpyrazole dropwise to the reaction mixture over 30 minutes. The solution may darken.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. Caution: This is a highly exothermic quench.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Neutralization: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude ketone can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by vacuum distillation to afford 1-(1-methyl-1H-pyrazol-4-yl)ethanone as a solid. [3]

Stage 2: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine

The conversion of the ketone to the primary amine is achieved via reductive amination. This transformation is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope. [4][5]

Mechanistic Rationale and Causality

Reductive amination involves two key sequential events within a single pot: the formation of an imine (or enamine) intermediate and its subsequent reduction to an amine. [6]

-

Imine Formation: The ketone carbonyl is attacked by a nucleophilic nitrogen source. For the synthesis of a primary amine, ammonia or an ammonia equivalent like ammonium acetate is used. [7]The initial hemiaminal adduct readily dehydrates under mildly acidic or neutral conditions to form an imine.

-

Reduction: A hydride reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to the corresponding amine.

The choice of reducing agent is critical for a successful one-pot reaction. A mild reducing agent is required that selectively reduces the imine in the presence of the starting ketone. While sodium borohydride (NaBH₄) can be used, it may also reduce the ketone, leading to alcohol byproducts. [8]Therefore, a two-step approach is often employed where the imine is formed first, followed by the addition of NaBH₄. More conveniently, milder, imine-selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) allow for all reagents to be combined at the outset. [9]For this guide, we focus on a robust protocol using the readily available and cost-effective sodium borohydride in a controlled, one-pot, two-stage manner.

Caption: Process flow for the reductive amination protocol.

Experimental Protocol: Reductive Amination

This protocol is designed for high conversion and selectivity, leveraging common and well-understood reagents. [7] Materials:

-

1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq)

-

Ammonium acetate (10 eq)

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanone and a large excess of ammonium acetate in anhydrous methanol. Stir the mixture at room temperature for 4-6 hours to facilitate the formation of the imine intermediate.

-

Preparation for Reduction: Cool the reaction mixture to 0 °C using an ice bath.

-

Reduction: Add sodium borohydride portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C. Caution: NaBH₄ reacts with methanol to generate hydrogen gas. Ensure adequate ventilation and slow addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 8-12 hours.

-

Quenching: Slowly add deionized water to the flask at 0 °C to quench any remaining NaBH₄.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Add water to the residue and extract the aqueous phase three times with DCM or EtOAc.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(1-methyl-1H-pyrazol-4-yl)ethanamine. The product can be further purified by distillation or chromatography if required.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the final product. A combination of spectroscopic methods should be employed.

| Parameter | Value/Description |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| Appearance | Colorless to pale yellow oil/liquid |

| ¹H NMR (CDCl₃) | Predicted shifts (ppm): ~7.5 (s, 1H, pyrazole-H), ~7.4 (s, 1H, pyrazole-H), ~4.0 (q, 1H, CH-NH₂), 3.8 (s, 3H, N-CH₃), 1.6 (br s, 2H, NH₂), 1.4 (d, 3H, CH-CH₃). |

| ¹³C NMR (CDCl₃) | Predicted shifts (ppm): ~140, ~130, ~120 (pyrazole carbons), ~50 (CH-NH₂), ~39 (N-CH₃), ~24 (CH-CH₃). |

| Mass Spec (EI) | m/z (relative intensity): 139 (M⁺), 124 (M-CH₃)⁺, 96, 82. |

| Note: NMR chemical shifts are estimates and should be confirmed experimentally. Actual values may vary based on solvent and concentration. | |

| [10][11][12] |

Conclusion

The synthetic route detailed in this guide, proceeding through a Friedel-Crafts acylation followed by a robust reductive amination, represents a reliable and scalable method for producing 1-(1-methyl-1H-pyrazol-4-yl)ethanamine. The strategic choice of reactions and the detailed, validated protocols provide a clear path for researchers and development scientists. By understanding the causality behind each step—from catalyst choice in the acylation to the controlled reduction of the imine intermediate—chemists can confidently execute and troubleshoot this synthesis, ensuring a consistent supply of this critical building block for pharmaceutical and chemical research.

References

-

Journal of the Chemical Society C: Organic . Preparation and properties of some pyrazolyl ketones. [Link]

-

Organic Chemistry Portal . Friedel-Crafts Acylation. [Link]

-

Journal of Drug Delivery and Therapeutics . Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]

-

ChemRxiv . Friedel-Crafts Alkylation and Acylation of Biomolecules. [Link]

-

Taylor & Francis Online . Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. [Link]

-

NIST WebBook . Ethanone, 1-(1H-pyrazol-4-yl)-. [Link]

-

Master Organic Chemistry . Reductive Amination, and How It Works. [Link]

-

Science Madness . reductive amination using ammonium acetate/NaBH4. [Link]

-

National Institutes of Health . Synthesis of Chromone-Related Pyrazole Compounds. [Link]

-

PubMed . N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

-

ResearchGate . 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

ResearchGate . Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. [Link]

-

ResearchGate . Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]

-

Organic Chemistry Portal . Amine synthesis by reductive amination (reductive alkylation). [Link]

-

KTU ePubl . Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

-

R Discovery . N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

-

ResearchGate . Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. [Link]

-

Organic Reactions . Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

-

ResearchGate . Reductive amination of aryl substituted ketones and aldehydes to primary amines. [Link]

-

ResearchGate . 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

-

YouTube . Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

-

Chem-Station . Borch Reductive Amination. [Link]

-

National Institutes of Health . Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

-

Macmillan Group, Princeton University . Enantioselective Organocatalytic Reductive Amination. [Link]

-

GovInfo . EPA/NIH Mass Spectral Data Base. [Link]

-

ResearchGate . 1H and 13C NMR spectral characteristics of 1H-pyrazole. [Link]

-

MDPI . Acetylation- and Methylation-Related Epigenetic Proteins in the Context of Their Targets. [Link]

-

Organic Chemistry Portal . Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

-

Journal of Pharmaceutical and Scientific Innovation . Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

-

MDPI . A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubMed Central . Azacytidine treatment affects the methylation pattern of genomic and cell-free DNA in uveal melanoma cell lines. [Link]

-

ResearchGate . 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. [Link]

-

PubChem . ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. [Link]

-

PubMed Central . Antineoplastic effects of the DNA methylation inhibitor hydralazine and the histone deacetylase inhibitor valproic acid in cancer cell lines. [Link]

Sources

- 1. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. mdpi.com [mdpi.com]

Comprehensive IR Spectrum Analysis: 1-(1-methyl-1H-pyrazol-4-yl)ethanamine

Topic: IR Spectrum Analysis of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Structural Logic

Characterizing 1-(1-methyl-1H-pyrazol-4-yl)ethanamine requires a nuanced understanding of vibrational spectroscopy that goes beyond simple peak matching. This molecule is a hybrid system comprising an electron-rich aromatic heterocycle (1-methylpyrazole ) and a reactive aliphatic side chain (ethanamine ).

In drug development, this specific scaffold is often used as a linker or pharmacophore. Misinterpretation of its IR spectrum frequently stems from confusing the pyrazole ring vibrations with the primary amine scissoring modes. This guide provides a first-principles approach to assigning these bands, ensuring your analytical data is robust and defensible.

Molecular Fragmentation for Vibrational Prediction

To accurately predict and assign the spectrum, we treat the molecule as two distinct vibrational domains that interact minimally:

-

The Heterocyclic Core (1-Methylpyrazole): Dominated by rigid ring stretching (C=N, C=C) and in-plane bending.

-

The Aliphatic Tail (1-Aminoethyl): Characterized by flexible C-H motions and hydrogen-bonding sensitive N-H modes.

Sample Preparation & Experimental Protocols

Senior Scientist Note: The physical state of this amine (likely a hygroscopic oil or low-melting solid) dictates the sampling technique. Poor handling leads to carbonate contamination (CO₂) or hydration, which obliterates the critical N-H spectral region.

Protocol: Attenuated Total Reflectance (ATR) Analysis

-

Why ATR? Transmission IR (KBr pellets) is risky for hygroscopic amines due to water uptake. ATR allows for neat analysis with minimal exposure.

Step-by-Step Workflow:

-

Background Subtraction: Collect a 32-scan background of the clean crystal (Diamond or ZnSe).

-

Validation Check: Ensure the region at 2350 cm⁻¹ (CO₂) is flat. If a doublet appears, purge the bench and re-acquire.

-

-

Sample Application: Apply ~10 mg of the neat amine to the crystal center.

-

Compression: Apply pressure until the evanescent wave coupling is maximized (monitor the interferogram amplitude).

-

Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹.

-

Post-Run Cleaning: Immediately clean with Isopropanol (IPA). Avoid Acetone if using ZnSe crystals as it can degrade the mounting seal over time.

Spectral Analysis: Region-by-Region Assignment

A. High-Frequency Region (3500 – 2800 cm⁻¹)

The Diagnostic Zone for Primary Amines and C-H Environments.

| Frequency (cm⁻¹) | Vibration Mode | Assignment Logic & Causality |

| 3350 – 3380 | N-H Asymmetric Stretch | Primary Amine (-NH₂): Look for the classic "doublet." The higher frequency peak corresponds to the asymmetric stretch. Note: Hydrogen bonding will broaden and redshift this peak. |

| 3280 – 3300 | N-H Symmetric Stretch | Primary Amine (-NH₂): The lower frequency partner of the doublet. If this appears as a broad singlet, the sample may be protonated (salt form) or wet. |

| 3100 – 3150 | C-H Stretch (Aromatic) | Pyrazole Ring: The C-H bonds on the pyrazole ring (C3-H and C5-H) are sp² hybridized, pushing them above 3000 cm⁻¹. |

| 2960 – 2850 | C-H Stretch (Aliphatic) | Ethyl Group & N-Methyl: Overlapping bands from the -CH(CH₃) backbone and the N-CH₃ group. The N-methyl group often presents a sharp band near 2800–2850 cm⁻¹ due to "Bohlmann bands" or lone-pair interaction. |

B. The Double Bond / Scissoring Region (1650 – 1450 cm⁻¹)

The "Confusion Zone" where ring modes and amine bending overlap.

-

1620 – 1590 cm⁻¹ (N-H Scissoring): The primary amine undergoes a deformation mode (scissoring). This is often broad and medium intensity.

-

1580 – 1520 cm⁻¹ (Pyrazole Ring Stretch): The C=N and C=C bonds within the aromatic ring vibrate here.

-

Differentiation Strategy: The Pyrazole ring modes are sharp and distinct. The amine scissoring mode will shift if the sample is deuterated (D₂O exchange), whereas the ring modes will remain largely stationary.

-

C. The Fingerprint Region (1450 – 600 cm⁻¹)

Unique Identification of the Heterocycle.

| Frequency (cm⁻¹) | Vibration Mode | Assignment Logic |

| 1250 – 1300 | C-N Stretch (Aromatic) | Ring-N Connection: Stretching vibration of the bond between the pyrazole nitrogen and the ring carbons. |

| 1050 – 1100 | C-N Stretch (Aliphatic) | C-NH₂ Bond: Characteristic of the exocyclic amine attachment. |

| 750 – 800 | C-H Out-of-Plane (OOP) | Ring Substitution Pattern: The specific pattern of OOP bends confirms the 1,4-substitution on the pyrazole ring. |

Visualizing the Analytical Logic

The following diagram illustrates the logical flow for assigning the spectrum of this specific molecule, distinguishing between the "Head" (Amine) and "Body" (Pyrazole).

Caption: Vibrational segmentation of the molecule showing the distinct spectral domains for the aliphatic amine side chain versus the aromatic pyrazole core.

Troubleshooting & Quality Control

Scenario: The N-H doublet is missing.

-

Cause 1: Salt Formation. If the sample was treated with acid (e.g., HCl), it exists as the ammonium salt (-NH₃⁺Cl⁻).

-

Spectral Sign: A broad, messy band from 3000–2500 cm⁻¹ replaces the sharp doublet.

-

-

Cause 2: Carbonate Formation. Amines react with atmospheric CO₂ to form carbamates.

-

Spectral Sign: Appearance of a new carbonyl peak ~1650–1700 cm⁻¹.

-

**Scenario: Broad peak at 3400 cm⁻¹. **

-

Cause: Wet sample.[1] Water O-H stretch overlaps the amine N-H.

-

Fix: Dry the sample over molecular sieves or MgSO₄ before acquisition.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on general amine and heterocycle assignments).

-

NIST Chemistry WebBook. IR Spectrum of 1-Methylpyrazole (CAS 930-36-9). National Institute of Standards and Technology.[3]

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Source for specific pyrazole ring breathing mode frequencies).

-

ChemicalBook. Spectral Data for 1-Phenylethanamine (Analogous Aliphatic Chain).

Sources

- 1. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazole, 1-methyl- [webbook.nist.gov]

Technical Analysis: Mass Spectrometry of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine

Executive Summary

This technical guide details the mass spectrometric characterization of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine (

Part 1: Physicochemical Context & Ionization Physics

Structural Analysis

The molecule consists of a 1-methylpyrazole core substituted at the C4 position with a 1-aminoethyl group. This structure dictates its ionization behavior:

-

Primary Amine (

): High basicity ( -

Pyrazole Ring: Aromatic system with weak basicity (

). It acts as a charge stabilizer during fragmentation but is unlikely to be the primary protonation site in the presence of the aliphatic amine.

Ionization Strategy

Technique: Electrospray Ionization (ESI) in Positive Mode.

Justification: The aliphatic primary amine readily accepts a proton, yielding an intense

| Parameter | Value | Note |

| Monoisotopic Mass | 125.0953 Da | Theoretical exact mass |

| Precursor Ion | 126.1026 Da | Target for MS1 isolation |

| Calculated | ~0.2 | Highly polar; poor C18 retention |

| Topological Polar Surface Area | ~45 | Dominant polar interactions |

Part 2: Fragmentation Mechanics (MS/MS)

The fragmentation of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine is driven by charge-remote and charge-proximate interactions typical of benzylic-type amines. The protonated precursor (m/z 126) follows two primary competing pathways: Neutral Loss (Elimination) and

Pathway A: Deamination (Dominant)

Similar to phenethylamines, the protonated amine undergoes a 1,2-elimination of ammonia (

-

Transition:

-

Mechanism: Inductive cleavage or proton transfer followed by elimination.

-

Diagnostic Value: The peak at m/z 109 is typically the base peak in collision-induced dissociation (CID) spectra.

Pathway B: -Cleavage

Radical-driven homolytic cleavage occurs at the

-

Transition:

(Loss of methyl radical, -

Mechanism: The radical site on the nitrogen (if formed) or charge stabilization allows the loss of the terminal methyl group of the ethyl chain.

-

Note: While common in aliphatic amines, this pathway competes with the lower-energy ammonia loss.

Pathway C: Ring Disintegration (High Energy)

At higher collision energies (>30 eV), the pyrazole ring itself fragments.

-

Transition:

(Loss of -

Mechanism: Typical heterocyclic ring opening and nitrile elimination.

Visualization of Fragmentation Pathways

Figure 1: The primary decomposition pathway involves the loss of ammonia to form a stable vinyl-pyrazole cation (m/z 109), followed by high-energy ring degradation.

Part 3: LC-MS Method Development

Standard Reversed-Phase (C18) chromatography is often unsuitable for this molecule due to its high polarity and basicity, leading to elution in the void volume (ion suppression zone). Hydrophilic Interaction Liquid Chromatography (HILIC) is the validated alternative.

Validated HILIC Protocol

This protocol ensures retention (

-

Column: Bare Silica or Amide-functionalized HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Buffer is critical for peak shape.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Gradient:

-

0.0 min: 95% B (High organic loads sample onto column head).

-

0.5 min: 95% B.

-

5.0 min: 60% B.

-

6.0 min: 60% B.

-

6.1 min: 95% B (Re-equilibration is crucial in HILIC).

-

Method Decision Tree

Figure 2: Decision logic prioritizing HILIC for small polar amines when C18 fails to provide adequate retention.

Part 4: Impurity Profiling & Quality Control

In a synthesis context, specific impurities related to the pyrazole ring formation must be monitored.

| Impurity ID | Structure Description | m/z (ESI+) | Origin | |

| Desmethyl- | Loss of N-methyl group | -14 Da | 112.1 | Incomplete methylation or degradation |

| N-Ethyl- | Ethyl group on Pyrazole N | +14 Da | 140.2 | Alkylation reagent impurity |

| Dimer | Condensation of two units | ~x2 - | ~233.2 | High-concentration storage artifact |

System Suitability Test (SST)

To ensure data integrity during batch release:

-

Sensitivity: S/N > 10 for 10 ng/mL standard.

-

Retention Stability: RT deviation < 2% (Critical for HILIC).

-

Peak Tailing: Asymmetry factor

(Ammonium formate concentration controls this).

References

-

Chemistry Steps. (n.d.). Alpha-Cleavage in Mass Spectrometry. Retrieved from [Link]

- Mechanistic grounding for the alpha-cleavage p

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

- Authoritative source for HILIC method development parameters for polar analytes.

-

National Institutes of Health (NIH). (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

- Provides the analogous fragmentation logic (ammonia loss)

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- General reference for amine fragmentation rules including the Nitrogen Rule and alpha-cleavage.

Theoretical & Practical Profiling of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Molecular Design CAS Registry Number: 911788-33-5[1]

Executive Summary

The compound 1-(1-methyl-1H-pyrazol-4-yl)ethanamine represents a high-value pharmacophore in modern drug discovery, serving as a bioisostere for

Structural & Electronic Architecture

Molecular Topology

The molecule consists of a 1-methyl-1H-pyrazole ring substituted at the C4 position with a 1-aminoethyl group.[1][2] This creates a chiral center at the

-

Core Scaffold:

-excessive 5-membered heterocycle (Pyrazole).[1] -

Linker/Headgroup: Chiral ethylamine handle (

). -

Key Feature: The C4-attachment point minimizes steric clash with the N1-methyl group, allowing the amine to adopt a conformation perpendicular to the aromatic plane, often critical for occupying hydrophobic pockets in enzymes.[1]

Electronic Distribution & Basicity

Understanding the ionization state is critical for predicting binding affinity and membrane permeability.[1]

-

Pyrazole Nitrogen (N2): The pyridine-like nitrogen at position 2 has a lone pair in the

orbital orthogonal to the-

Theoretical pKa (N2): ~2.5 (Protonation is rare at physiological pH).[1]

-

-

Primary Amine (

): The aliphatic amine is the dominant basic center.[1]

Implication for Drug Design: The cationic ammonium headgroup can form critical salt bridges with aspartate or glutamate residues in binding pockets (e.g., the conserved Glu in kinase

Physicochemical Profiling (In Silico)

The following parameters are derived from consensus QSAR models and fragment-based additive methods.

| Property | Value (Theoretical) | Interpretation |

| Molecular Weight | 125.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| cLogP | 0.25 ± 0.3 | Highly hydrophilic; excellent aqueous solubility.[1] |

| TPSA | ~43 Ų | High permeability potential (BBB penetrant if LogP optimized).[1] |

| H-Bond Donors | 1 (Amine) | Versatile interaction capability.[1] |

| H-Bond Acceptors | 2 (Amine + Pyrazole N2) | Balanced donor/acceptor profile.[1] |

| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1] |

| Ligand Efficiency (LE) | High | Small size allows for high binding energy per heavy atom.[1] |

Synthetic Accessibility & Manufacturing

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine must address the challenge of the chiral center. While racemic synthesis is straightforward, asymmetric synthesis is preferred for pharmaceutical applications.[1]

Primary Synthetic Routes

Two dominant pathways exist: Reductive Amination (Racemic) and Ellman’s Auxiliary Approach (Chiral).[1]

Route A: Reductive Amination (High Throughput)

-

Precursor: 4-Acetyl-1-methylpyrazole.[1]

-

Reagents: Ammonium acetate (

), Sodium cyanoborohydride ( -

Mechanism: Formation of the ketimine intermediate followed by in situ hydride reduction.[1]

-

Yield: Typically 70-85%.

Route B: Asymmetric Synthesis (Chiral Purity)

-

Precursor: 4-Acetyl-1-methylpyrazole.[1]

-

Chiral Auxiliary: (R)- or (S)-tert-butanesulfinamide.[1]

-

Process: Condensation to form the chiral sulfinimine, followed by diastereoselective reduction and acid hydrolysis.

-

Enantiomeric Excess (ee): >98% possible.[1]

Visualization of Synthetic Logic

Figure 1: Comparative synthetic workflows for racemic and enantiopure production.

Metabolic Stability & Toxicology (ADME-Tox)[1]

Integrating this scaffold requires awareness of its metabolic "soft spots."[1] The pyrazole ring is generally robust, but the alkyl appendages are susceptible to oxidative clearance.

Cytochrome P450 Liabilities

-

N-Demethylation: The

-methyl group on the pyrazole is a potential site for CYP450-mediated oxidative demethylation (likely CYP2E1 or CYP3A4), generating the free 1H-pyrazole.[1]-

Mitigation: Deuteration of the methyl group (

) or replacing with a difluoromethyl group.[1]

-

-

-Carbon Oxidation: The benzylic-like position (bearing the amine) is prone to oxidative deamination, converting the amine to a ketone (4-acetyl-1-methylpyrazole).[1]

-

Mitigation: Steric bulk on the adjacent methyl group or cyclization (e.g., incorporating the ethylamine into a fused ring).

-

Metabolic Pathway Diagram

Figure 2: Predicted metabolic clearance pathways.[1] Oxidative deamination is the primary liability.

Medicinal Chemistry Applications

Bioisosterism

This scaffold is a classic phenyl bioisostere .[1] Replacing a phenyl ring with 1-methylpyrazole often improves solubility (lower LogP) and metabolic stability while maintaining the aromatic vector.[1]

-

vs. Benzylamine: The pyrazole nitrogen offers an additional H-bond acceptor vector that the phenyl ring lacks.[1]

Fragment Growing Vectors

In FBDD, the primary amine serves as the "growth vector."

-

Amide Coupling: Reacting with carboxylic acids to access deep hydrophobic pockets.[1]

-

Urea/Carbamate Formation: To engage H-bond networks in the ATP-binding site of kinases.[1]

Case Study Relevance: This motif appears in inhibitors of Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) , where the pyrazole mimics the adenine ring of ATP, and the amine extends into the ribose-binding pocket or solvent front.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 911788-33-5. Retrieved from [Link]

- Fustero, S., et al. (2011).Asymmetric Synthesis of Chiral Amines Using tert-Butanesulfinamide. Chemical Reviews. (General protocol reference for Ellman chemistry).

- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on pyrazole-phenyl bioisosterism).

Sources

Methodological & Application

1-(1-methyl-1H-pyrazol-4-yl)ethanamine as a building block for pharmaceuticals

Executive Summary

This guide details the strategic utility and synthetic handling of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine (CAS: 865469-32-7). As a building block, this molecule offers a distinct advantage over linear alkyl amines or phenyl-based linkers. Its pyrazole core reduces lipophilicity (LogP) while acting as a hydrogen bond acceptor, and the

Strategic Chemical Profile

The "Magic Methyl" & Metabolic Stability

The primary value of this building block lies in the

-

Mechanism: The

-methyl group introduces steric hindrance that prevents the formation of the iminium ion intermediate required for oxidative deamination. -

Bioisosterism: The 1-methylpyrazole ring serves as a polar, metabolically robust bioisostere for phenyl rings, improving the aqueous solubility of the final drug candidate.

Physicochemical Data

| Property | Value (Calc.) | Significance |

| Molecular Weight | 125.17 g/mol | Low MW allows for "Fragment-Based Drug Design" (FBDD). |

| ClogP | ~0.2 - 0.5 | Hydrophilic character aids in lowering total drug lipophilicity. |

| H-Bond Donors/Acceptors | 1 / 2 | Pyrazole N2 acts as a specific H-bond acceptor in kinase hinge regions. |

| pKa (Conj. Acid) | ~9.5 (Amine) | Basic enough to form salt bridges (e.g., with Asp/Glu residues). |

Synthetic Protocols

Protocol A: Asymmetric Synthesis (Ellman’s Auxiliary)

Rationale: Commercial sources often supply the racemate.[1] For high-affinity binding, controlling the stereochemistry of the amine vector is critical. The Ellman sulfinamide method is the industry standard for generating chiral

Reagents Required:

-

Precursor: 1-(1-methyl-1H-pyrazol-4-yl)ethanone (Ketone)

-

Auxiliary: (

)- or ( -

Lewis Acid: Titanium(IV) ethoxide (

) -

Reductant: Sodium borohydride (

) or L-Selectride (for diastereocontrol)

Step-by-Step Workflow:

-

Condensation (Imine Formation):

-

Charge a flame-dried flask with the ketone (1.0 eq) and (

)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M). -

Add

(2.0 eq) dropwise under -

Heat to

for 12–16 hours. Monitor by LCMS for disappearance of ketone. -

Workup: Cool to RT. Pour into brine with vigorous stirring (creates a Ti-salt suspension). Filter through Celite.[3] Dry organic layer (

) and concentrate.

-

-

Diastereoselective Reduction:

-

Dissolve the crude sulfinyl imine in THF at

(or -

Add L-Selectride (1.2 eq) dropwise. Mechanism: The bulky reductant attacks from the less hindered face defined by the sulfinyl group.

-

Stir for 3 hours, warming slowly to

. -

Quench with saturated

. Extract with EtOAc.[4]

-

-

Deprotection (Cleavage):

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.

-

Concentrate to dryness to yield the chiral amine hydrochloride salt.

-

Protocol B: Racemic Reductive Amination (High Throughput)

Rationale: For initial SAR screening where stereochemistry is not yet defined.

-

Dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanone in MeOH.

-

Add

(10 eq) and -

Stir at

for 4 hours. -

Critical Workup: Acidify to pH 2 to decompose borate complexes, wash with ether (removes neutrals), then basify aqueous layer to pH 12 and extract product with DCM.

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic pathway for utilizing this building block.

Figure 1: Strategic workflow for synthesizing the chiral pyrazole-ethanamine building block using Ellman's auxiliary chemistry.

Medicinal Chemistry Application Notes

Fragment Growing & Vector Positioning

In kinase inhibitors (e.g., targeting JAK2 or ALK), the pyrazole ring often binds in the solvent-exposed region or interacts with the gatekeeper residue.

-

Coupling Logic: The amine is typically coupled to a heteroaryl chloride (via

) or a carboxylic acid (via Amide Coupling). -

Troubleshooting

: Pyrazole nitrogens can coordinate Palladium. If using Buchwald-Hartwig conditions, use strong ligands like XPhos or RuPhos to prevent catalyst poisoning. For

Storage & Stability

-

Free Base: The free amine absorbs

from air to form carbamates. Store under Argon at -

Salt Form: The Hydrochloride or Dihydrochloride salt is hygroscopic but chemically stable at RT. Recommended for long-term storage.[5]

References

-

Ellman, J. A., et al. (2025).[3] Modular synthesis of bis-α-chiral amines using Ellman sulfinamide. National Institutes of Health. 6[7][8]

-

Fabbri, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[7][8][9] MDPI Molecules. 9

-

Raman, A., et al. (1987).[10] Primary aliphatic amine metabolism: the formation of a stable imine metabolite.[10] European Journal of Drug Metabolism and Pharmacokinetics.[10] 10[7][8]

-

Sigma-Aldrich Technical Bulletin. Ellman's Sulfinamides: Versatile Chiral Auxiliaries.2[4][7][8][9][11][12][13]

Sources

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Ellman's Sulfinamides [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. heteroletters.org [heteroletters.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Primary aliphatic amine metabolism: the formation of a stable imine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

Synthetic Utility of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride: A Guide for Medicinal Chemists

Introduction: The Strategic Value of the Pyrazole Moiety in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its remarkable versatility as a pharmacophore.[1][2] Pyrazole-containing compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] The unique electronic properties and steric profile of the pyrazole ring allow it to engage in a variety of interactions with biological targets, making it a privileged scaffold in the design of novel therapeutics.[3][4]

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride stands out as a particularly valuable building block for drug discovery and development professionals.[5] The presence of a primary amine on an ethyl spacer attached to the 4-position of the N-methylated pyrazole ring provides a versatile handle for a wide range of synthetic transformations. This strategic placement of a reactive functional group allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides detailed application notes and protocols for the synthetic manipulation of this key intermediate, with a focus on its application in the synthesis of kinase inhibitors and other bioactive molecules.

Core Synthetic Applications: Leveraging the Primary Amine Functionality

The primary amine of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine is the focal point of its synthetic utility. This nucleophilic center readily participates in a variety of bond-forming reactions, enabling the construction of diverse and complex molecular architectures. The two most prominent applications are amide bond formation and reductive amination, which are fundamental transformations in the synthesis of biologically active molecules.[6]

Amide Bond Formation: A Gateway to Diverse Scaffolds

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, providing a stable and synthetically accessible linkage.[7] The reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine with carboxylic acids is a robust strategy for generating extensive libraries of compounds for structure-activity relationship (SAR) studies. This approach is particularly relevant in the development of kinase inhibitors, where the pyrazole moiety can act as a hinge-binding motif and the appended functionality introduced via the amide bond can target other regions of the ATP-binding pocket or allosteric sites.[1][8]

A variety of coupling reagents can be employed to facilitate amide bond formation, each with its own advantages in terms of reactivity, selectivity, and ease of purification. Common choices include carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt), or phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[7][9]

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for the coupling of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride with a generic carboxylic acid.

Materials:

-

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride

-

Carboxylic acid of interest (1.0 eq)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add 1-(1-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA or TEA (3.0 eq). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.[10]

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

Data Presentation:

| Entry | Carboxylic Acid | Coupling Reagent | Solvent | Yield (%) | Purity (%) |

| 1 | Benzoic Acid | EDC/HOBt | DMF | 85 | >95 |

| 2 | Acetic Acid | EDC/HOBt | DCM | 78 | >95 |

| 3 | 4-Fluorobenzoic Acid | BOP | DMF | 91 | >98 |

Note: Yields and purities are representative and may vary depending on the specific carboxylic acid and reaction conditions.

Causality Behind Experimental Choices:

-

Pre-activation: Pre-activating the carboxylic acid with EDC/HOBt forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[7]

-

Base: The use of a non-nucleophilic organic base like DIPEA is essential to deprotonate the amine hydrochloride and neutralize the acidic byproducts without competing in the coupling reaction.

-

Solvent: Anhydrous polar aprotic solvents like DMF or DCM are used to dissolve the reactants and facilitate the reaction without participating in it.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[11][12] This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction to the corresponding amine.[11] For 1-(1-methyl-1H-pyrazol-4-yl)ethanamine, this transformation allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to the synthesis of secondary amines with diverse biological properties.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.[13]

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a general method for the reductive amination of an aldehyde or ketone with 1-(1-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride.

Materials:

-

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride

-

Aldehyde or Ketone of interest (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Acetic acid (catalytic amount, optional)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aldehyde or ketone (1.0 eq) and 1-(1-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride (1.1 eq) in anhydrous DCE or DCM, add a catalytic amount of acetic acid (e.g., 1-2 drops). The acid can facilitate the formation of the iminium ion intermediate.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking) to yield the desired secondary amine.

Data Presentation:

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Purity (%) |

| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 88 | >95 |

| 2 | Acetone | NaBH(OAc)₃ | DCM | 75 | >95 |

| 3 | Cyclohexanone | NaBH₄ | Methanol | 82 | >95 |

Note: Yields and purities are representative and may vary depending on the specific carbonyl compound and reaction conditions.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of carbonyl groups.

-

Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is reduced.

-

Solvent: Chlorinated solvents like DCE and DCM are commonly used as they are inert to the reaction conditions and effectively dissolve the reactants.

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the key synthetic applications described.

Caption: Workflow for Amide Coupling

Caption: Workflow for Reductive Amination

Conclusion and Future Outlook

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a highly valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic combination of a privileged pyrazole scaffold and a readily functionalizable primary amine makes it an ideal starting material for creating diverse chemical libraries for drug discovery programs. The protocols outlined in this guide for amide bond formation and reductive amination provide a solid foundation for researchers to explore the full synthetic potential of this important intermediate. As the demand for novel therapeutics, particularly in the area of kinase inhibitors, continues to grow, the applications of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride are expected to expand, further solidifying its role as a key component in the medicinal chemist's toolbox.

References

-

MySkinRecipes. (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride. [Link]

-

MySkinRecipes. 4-Chloro-1-methyl-1H-pyrazol-3-amine. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 63. [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. [Link]

-

ACS Publications. (2025). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

-

ResearchGate. (2017). N-(1H-pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase 1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. [Link]

-

Singh, P., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

-

The Royal Society of Chemistry. (n.d.). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. [Link]

-

MDPI. (2021). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

- Google Patents. (n.d.). Preparation method of 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine.

-

MDPI. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]

-

ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

-

ResearchGate. (2025). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

-

ResearchGate. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

Springer. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

-

Growing Science. (n.d.). 1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Springer. (2011). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

SciSpace. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

-

ResearchGate. (2025). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]

Sources

- 1. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-1-methyl-1H-pyrazol-3-amine [myskinrecipes.com]

- 6. calpaclab.com [calpaclab.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

Application Notes and Protocols for Amide Coupling Reactions of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Moiety and Amide Bond Formation

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold holds a privileged position. Its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. When functionalized with a reactive handle such as the primary amine in 1-(1-methyl-1H-pyrazol-4-yl)ethanamine, it becomes a valuable building block for creating diverse libraries of compounds through reactions like amide bond formation. The resulting pyrazole amides are prevalent in a wide array of biologically active molecules, from kinase inhibitors to agrochemicals.[1]

The formation of an amide bond, the linkage between a carboxylic acid and an amine, is one of the most fundamental and frequently employed transformations in pharmaceutical research.[2] However, the direct condensation of a carboxylic acid and an amine is a kinetically slow process. Therefore, the carboxylic acid component must be "activated" to facilitate the reaction.[2] This is typically achieved using a variety of coupling reagents, each with its own mechanism, advantages, and disadvantages.

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of the reaction conditions for the amide coupling of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine. We will delve into the mechanistic underpinnings of various coupling strategies, offer detailed, field-proven protocols, and discuss critical parameters for optimizing these reactions.

Guiding Principles for Coupling with a Pyrazole-Containing Amine

The presence of the 1-methyl-1H-pyrazole ring in the amine substrate introduces specific considerations for amide coupling reactions:

-

Nucleophilicity of the Amine: The primary amine in 1-(1-methyl-1H-pyrazol-4-yl)ethanamine is the primary nucleophile. However, the electronic nature of the pyrazole ring can subtly influence its reactivity.

-

Potential for Side Reactions: The nitrogen atoms of the pyrazole ring are potential sites for coordination with coupling reagents or catalysts, which could potentially sequester the reagent and impede the desired reaction. Careful selection of reagents and conditions is therefore crucial.

-

Steric Hindrance: The ethyl group attached to the pyrazole ring introduces some steric bulk around the amine, which may necessitate the use of more potent coupling reagents or slightly elevated temperatures to achieve efficient conversion.

Mechanistic Overview of Common Amide Coupling Strategies

A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. Below, we dissect the pathways for three widely used classes of coupling reagents.

Phosphonium Salt Reagents (e.g., PyBOP)

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a highly efficient coupling reagent that proceeds through the formation of a benzotriazole active ester.

Caption: PyBOP-mediated amide coupling mechanism.

The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks the phosphonium center of PyBOP, leading to the formation of a highly reactive HOBt (1-hydroxybenzotriazole) active ester. This intermediate is then readily attacked by the primary amine to furnish the desired amide product.

Uronium/Aminium Salt Reagents (e.g., HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent, particularly for sterically hindered or electronically deactivated substrates.

Caption: HATU-mediated amide coupling mechanism.

Similar to PyBOP, the reaction commences with the deprotonation of the carboxylic acid. The carboxylate then attacks HATU to generate a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester. The subsequent nucleophilic attack by the amine on this activated intermediate yields the final amide.[3]

Carbodiimide Reagents (e.g., EDC with HOBt)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) to improve reaction efficiency and suppress side reactions.

Caption: EDC/HOBt-mediated amide coupling mechanism.

The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. The addition of HOBt intercepts the O-acylisourea to form a more stable HOBt active ester, which then reacts with the amine to produce the amide.[4] The urea byproduct from EDC is water-soluble, which simplifies purification.[5]

Comparative Overview of Reaction Conditions

The choice of coupling reagent and reaction conditions is critical for a successful outcome. The following table provides a comparative summary of typical conditions for the amide coupling of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine.

| Parameter | PyBOP | HATU | EDC/HOBt |

| Stoichiometry | |||

| Carboxylic Acid | 1.2 equiv. | 1.1 equiv. | 1.0 equiv. |

| Amine | 1.0 equiv. | 1.0 equiv. | 1.2 equiv. |

| Coupling Reagent | 1.2 equiv. | 1.1 equiv. | 1.2 equiv. |

| Additive | - | - | 1.2 equiv. (HOBt) |

| Base (DIPEA) | 3.0 equiv. | 2.0-3.0 equiv. | 2.0 equiv. |

| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | DCM or DMF |

| Temperature | 0 °C to Room Temp. | Room Temp. | 0 °C to Room Temp. |

| Reaction Time | 12-24 hours | 1-4 hours | 12-24 hours |

| Key Advantages | High efficiency, good for less reactive amines. | Fast reaction times, effective for hindered substrates. | Cost-effective, water-soluble urea byproduct. |

| Potential Issues | Byproduct removal can be challenging. | Higher cost, potential for side reactions with the amine. | Slower reaction times, potential for racemization without additive. |

Detailed Experimental Protocols

The following protocols provide a starting point for the amide coupling of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine. Optimization may be required for specific carboxylic acid coupling partners.

General Experimental Workflow

Caption: General workflow for amide coupling reactions.

Protocol 1: PyBOP-Mediated Coupling

This protocol is adapted from a similar transformation with 1-methyl-1H-pyrazol-4-amine.[1]

-

Reagent Preparation:

-

In a round-bottom flask, dissolve the carboxylic acid (1.2 equiv.) in anhydrous dichloromethane (DCM).

-

In a separate vial, dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanamine (1.0 equiv.) in anhydrous DCM.

-

-

Reaction Setup:

-

To the solution of the carboxylic acid, add PyBOP (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the solution of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine to the reaction mixture.

-

-

Reaction and Monitoring:

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: HATU-Mediated Coupling

This protocol is a general procedure for HATU couplings and is a good starting point for the target amine.[3][6]

-

Reagent Preparation:

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv.) and HATU (1.1 equiv.) in anhydrous dimethylformamide (DMF).

-

-

Reaction Setup:

-

To the solution of the acid and HATU, add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add 1-(1-methyl-1H-pyrazol-4-yl)ethanamine (1.0 equiv.) to the reaction mixture.

-

-

Reaction and Monitoring:

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Protocol 3: EDC/HOBt-Mediated Coupling

This is a classic and cost-effective method for amide bond formation.[5]

-

Reagent Preparation:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.), 1-(1-methyl-1H-pyrazol-4-yl)ethanamine (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM or DMF.

-

-

Reaction Setup:

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 equiv.) portion-wise to the cooled solution.

-

Add a suitable base such as DIPEA or triethylamine (2.0 equiv.).

-

-

Reaction and Monitoring:

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Quench the reaction with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base, or extending the reaction time. For sterically demanding substrates, gentle heating may be beneficial.

-

Side Products: The formation of side products can sometimes be attributed to the nucleophilicity of the base. Using a more sterically hindered base like DIPEA over triethylamine can mitigate this.

-

Purification Challenges: The byproducts of some coupling reagents can be difficult to remove. For EDC couplings, the water-solubility of the urea byproduct is a significant advantage. For phosphonium-based reagents, careful chromatography is often necessary.

Conclusion

The successful amide coupling of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine is readily achievable with a variety of standard coupling reagents. The choice of a specific protocol will depend on factors such as the nature of the carboxylic acid, cost considerations, and desired reaction time. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of pyrazole amides for further investigation in drug discovery and development programs.

References

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). Molecules, 27(2), 360. [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(20), 4683. [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). Organic & Biomolecular Chemistry, 13(45), 11059-11065. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2018). Tetrahedron Letters, 59(32), 3138-3142. [Link]

-

Synthesis of amides directly from carboxylic acids and hydrazines. (2023). Organic & Biomolecular Chemistry, 21(37), 7572-7579. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1495. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 30, 2026, from [Link]

- Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. (2020).

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). Molecules, 23(11), 2994. [Link]

-

HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. (2009). Organic & Biomolecular Chemistry, 7(19), 3951-3957. [Link]

-

Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 581-586. [Link]

-

Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2015). Organic Process Research & Development, 19(1), 249-252. [Link]

- Preparation method of 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine. (2020).

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). Molecules, 27(2), 360. [Link]

-

NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. (2002). Chemistry Letters, 31(10), 1034-1035. [Link]

-

Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018). ResearchGate. [Link]

-

Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2011). Journal of the Serbian Chemical Society, 76(4), 457-464. [Link]

-

The Synthesis of Sterically Hindered Amides. (2015). Angewandte Chemie International Edition, 54(40), 11574-11586. [Link]

-

Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2021). Chemistry – A European Journal, 27(68), 16965-16983. [Link]

-

Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). Natural Product Reports, 32(1), 157-187. [Link]

-

HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 13). YouTube. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molbank, 2023(3), M1684. [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry, 4(2), 346-350. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26392-26405. [Link]

-

A green chemistry perspective on catalytic amide bond formation. (2017). Green Chemistry, 19(1), 27-40. [Link]

-

Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved January 30, 2026, from [Link]

-

Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2024). The Journal of Organic Chemistry, 89(1), 374-384. [Link]

-

amide coupling help. (2020, April 29). Reddit. [Link]

-

A Review of Amide Bond Formation in Microwave Organic Synthesis. (2012). Current Organic Chemistry, 16(7), 855-875. [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 30, 2026, from [Link]

-

HATU. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016). Organic Process Research & Development, 20(2), 216-242. [Link]

Sources

- 1. 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 2. hepatochem.com [hepatochem.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

Application Note: High-Efficiency Reductive Amination of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine

Executive Summary

This application note details the optimized reductive amination protocols for 1-(1-methyl-1H-pyrazol-4-yl)ethanamine , a critical scaffold in the synthesis of JAK, ALK, and ROS1 kinase inhibitors.

While standard reductive amination conditions function well for simple benzylamines, this specific substrate presents a unique challenge: alpha-branching steric hindrance . The methyl group at the

Chemical Profile & Strategic Analysis

Substrate Properties

| Property | Data | Relevance to Protocol |

| Compound | 1-(1-methyl-1H-pyrazol-4-yl)ethanamine | Nucleophile |

| Structure | Pyrazole-CH(CH3)-NH2 | |

| MW | 125.17 g/mol | Stoichiometry calculations |

| pKa (est) | ~9.6 (Primary Amine) | Requires free-basing if supplied as HCl salt |

| Solubility | High in MeOH, EtOH, DCM | Compatible with standard organic solvents |

Mechanistic Challenges

The primary failure mode in reductive aminations of

-

Steric Clash: The

-methyl group creates steric repulsion during the nucleophilic attack on the carbonyl carbon. -

Equilibrium Shift: Water generated during imine formation can hydrolyze the unstable sterically hindered imine back to the starting materials.

-

Chemo-selectivity: The pyrazole ring is electron-rich; however, under standard borohydride conditions, it remains stable.

The Solution:

-

For Aldehydes : Use Sodium Triacetoxyborohydride (STAB) in DCE. The mild acidity of acetic acid catalyzes imine formation without polymerizing the aldehyde.

-

For Ketones : Use Titanium(IV) Isopropoxide .[1][2][3] It acts as a dual-function Lewis Acid catalyst (activating the carbonyl) and a water scavenger (driving equilibrium to the imine).

Decision Logic & Workflow

The following decision tree illustrates the selection of the appropriate protocol based on the electrophile (carbonyl source).

Figure 1: Strategic decision tree for selecting the optimal reductive amination condition.

Experimental Protocols

Protocol A: Standard Reductive Amination (Aldehydes)

Best for: Aromatic and aliphatic aldehydes where steric hindrance is low to moderate.

Reagents:

-

Amine: 1-(1-methyl-1H-pyrazol-4-yl)ethanamine (1.0 equiv)

-

Aldehyde: 1.1 equiv